molecular formula C24H14F4N2O2 B2658385 N-[5-(3,4-difluorobenzamido)naphthalen-1-yl]-3,4-difluorobenzamide CAS No. 328118-45-2

N-[5-(3,4-difluorobenzamido)naphthalen-1-yl]-3,4-difluorobenzamide

Cat. No.: B2658385
CAS No.: 328118-45-2
M. Wt: 438.382
InChI Key: KTVONHXVQOAAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3,4-difluorobenzamido)naphthalen-1-yl]-3,4-difluorobenzamide is a synthetic organic compound characterized by the presence of difluorobenzamide and naphthalene moieties

Preparation Methods

The synthesis of N-[5-(3,4-difluorobenzamido)naphthalen-1-yl]-3,4-difluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the naphthalene derivative: The naphthalene ring is functionalized with appropriate substituents to introduce the amido group.

    Introduction of difluorobenzamide: The difluorobenzamide group is introduced through a coupling reaction, often using reagents like amines and acyl chlorides under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing catalysts and automated processes.

Chemical Reactions Analysis

N-[5-(3,4-difluorobenzamido)naphthalen-1-yl]-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide or naphthalene rings are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[5-(3,4-difluorobenzamido)naphthalen-1-yl]-3,4-difluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases caused by microbial infections.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[5-(3,4-difluorobenzamido)naphthalen-1-yl]-3,4-difluorobenzamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

N-[5-(3,4-difluorobenzamido)naphthalen-1-yl]-3,4-difluorobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-[(3,4-difluorobenzoyl)amino]naphthalen-1-yl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14F4N2O2/c25-17-9-7-13(11-19(17)27)23(31)29-21-5-1-3-15-16(21)4-2-6-22(15)30-24(32)14-8-10-18(26)20(28)12-14/h1-12H,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVONHXVQOAAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2NC(=O)C3=CC(=C(C=C3)F)F)C(=C1)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.